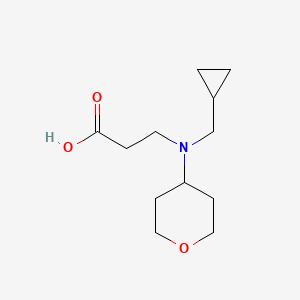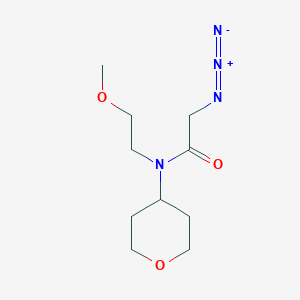
3-((cyclopropylmethyl)(tetrahydro-2H-pyran-4-yl)amino)propanoic acid
Übersicht
Beschreibung
3-((cyclopropylmethyl)(tetrahydro-2H-pyran-4-yl)amino)propanoic acid, also known as CPMTPA, is a cyclopropylmethyl-substituted amino acid. It is an important building block for the synthesis of various pharmaceuticals and biochemicals, and is used in the development of new drugs and therapies. CPMTPA has a wide range of applications in scientific research, including in biochemical, physiological, and pharmacological studies.
Wissenschaftliche Forschungsanwendungen
Prins-Type Cyclization of Oxonium Ions
Research by Fráter, Müller, and Kraft (2004) discusses the Prins cyclization process involving tetrahydro-2H-pyran derivatives, which are related to the chemical structure . This process is important for synthesizing diverse molecular structures, including those with medicinal and chemical applications (Fráter, Müller, & Kraft, 2004).
Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels
A study by Aly and El-Mohdy (2015) explores the modification of hydrogels using various amine compounds, including those related to the tetrahydro-2H-pyran structure. This research is significant for medical applications, especially considering the antibacterial and antifungal properties of the modified polymers (Aly & El-Mohdy, 2015).
Synthesis and Applications in Organic Chemistry
Hanzawa et al. (2012) provide insights into the synthesis of various compounds, including tetrahydropyran derivatives, from 6-methyl-5-hepten-2-one. The study's relevance lies in the broad utility of these compounds in organic synthesis and potential pharmaceutical applications (Hanzawa et al., 2012).
Cyclization Reactions for Synthesis
Huang and Zhou (2002) delve into the cyclization reactions of cyclopropylideneacetic acids and esters. The reactions studied here are crucial for the facile synthesis of certain furanones and pyranones, showcasing the versatility of cyclization reactions in organic chemistry (Huang & Zhou, 2002).
Synthesis of Tetrahydroquinoline Derivatives
Research by Bombarda et al. (1992) focuses on the synthesis of tetrahydroquinoline derivatives involving tetrahydro-2H-pyran. This research underscores the importance of these compounds in developing pharmaceuticals and other chemical agents (Bombarda et al., 1992).
Eigenschaften
IUPAC Name |
3-[cyclopropylmethyl(oxan-4-yl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c14-12(15)3-6-13(9-10-1-2-10)11-4-7-16-8-5-11/h10-11H,1-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUJXQKPTPINAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CCC(=O)O)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((cyclopropylmethyl)(tetrahydro-2H-pyran-4-yl)amino)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477524.png)





![(5-(2-Azidoethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol](/img/structure/B1477534.png)



![2-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1477539.png)
![7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine](/img/structure/B1477543.png)